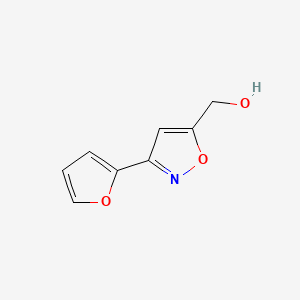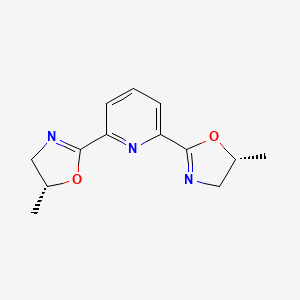
2,6-Bis((R)-5-methyl-4,5-dihydrooxazol-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(®-5-methyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand known for its applications in asymmetric catalysis. The compound features a pyridine core substituted with two oxazoline rings, which confer unique stereochemical properties. This structure allows it to form stable complexes with various metal ions, making it valuable in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(®-5-methyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with ®-4,5-dihydro-4-methyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.
化学反应分析
Types of Reactions: 2,6-Bis(®-5-methyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals such as iron, copper, and nickel.
Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Coordination Reactions: Typically involve metal salts like iron(II) chloride or copper(II) acetate in solvents such as ethanol or acetonitrile.
Substitution Reactions: Often use nucleophiles like amines or thiols under mild conditions.
Major Products:
Coordination Complexes: Metal-ligand complexes that are used in catalysis.
Substituted Derivatives: Modified ligands with altered electronic or steric properties.
科学研究应用
2,6-Bis(®-5-methyl-4,5-dihydrooxazol-2-yl)pyridine is extensively used in:
Chemistry: As a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: In the study of metalloenzymes and their synthetic analogs.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals, particularly in processes requiring high enantioselectivity.
作用机制
The compound exerts its effects primarily through the formation of metal-ligand complexes. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The oxazoline rings provide a chiral environment, which is crucial for asymmetric catalysis. The pyridine core helps in stabilizing the metal center, facilitating efficient catalysis.
相似化合物的比较
2,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)pyridine: Another chiral ligand with similar applications in catalysis.
2,6-Bis(1H-imidazol-2-yl)pyridine: Known for its use in coordination chemistry and spin crossover studies.
2,6-Bis(benzimidazol-2-yl)pyridine: Used as an inhibitor in biological systems and for its coordination properties.
Uniqueness: 2,6-Bis(®-5-methyl-4,5-dihydrooxazol-2-yl)pyridine stands out due to its specific chiral centers, which provide high enantioselectivity in catalytic processes. Its ability to form stable complexes with a wide range of metals makes it versatile and valuable in various fields of research and industry.
属性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC 名称 |
(5R)-5-methyl-2-[6-[(5R)-5-methyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H15N3O2/c1-8-6-14-12(17-8)10-4-3-5-11(16-10)13-15-7-9(2)18-13/h3-5,8-9H,6-7H2,1-2H3/t8-,9-/m1/s1 |
InChI 键 |
TURHBXWGKUUEDH-RKDXNWHRSA-N |
手性 SMILES |
C[C@@H]1CN=C(O1)C2=NC(=CC=C2)C3=NC[C@H](O3)C |
规范 SMILES |
CC1CN=C(O1)C2=NC(=CC=C2)C3=NCC(O3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12881807.png)

![1-[3-(Diphenylmethyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12881815.png)
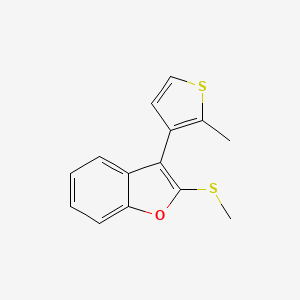
![3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881829.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methyl-4-nitrobenzamide](/img/structure/B12881840.png)
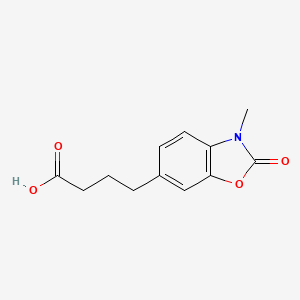
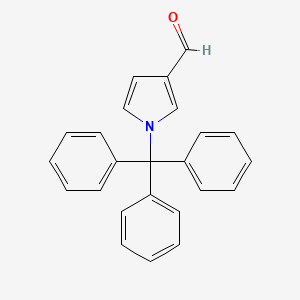
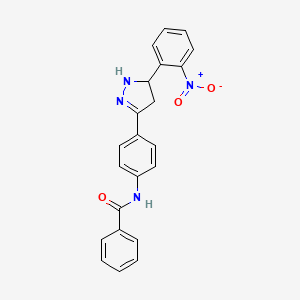
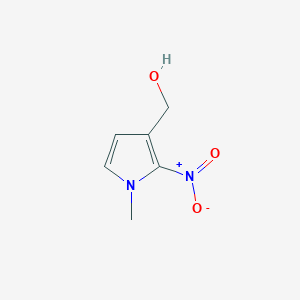

![2-(Difluoromethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12881891.png)

